Product packaging for Naktiivql nanopeptide(Cat. No.:CAS No. 119980-12-0)

Naktiivql nanopeptide

Cat. No.: B040205
CAS No.: 119980-12-0
M. Wt: 999.2 g/mol
InChI Key: JJQSPVIEQMFVNS-YMAIGWNHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Naktiivql nanopeptide is a synthetically engineered, high-purity peptide sequence designed to modulate key signaling pathways in cellular regeneration and repair. Its primary mechanism of action involves the targeted activation of transmembrane receptors involved in the PI3K/Akt and MAPK/ERK cascades, promoting enhanced cell proliferation, migration, and extracellular matrix (ECM) remodeling. This nanopeptide is of significant research value in the fields of tissue engineering, wound healing models, and regenerative medicine, providing a potent tool for investigating the molecular underpinnings of tissue repair processes. Its stabilized nano-formulation ensures improved bioavailability and sustained activity in in vitro cell culture systems and complex 3D bioprinted tissue constructs. Researchers utilize this compound to study its effects on fibroblast activation, keratinocyte differentiation, and angiogenesis, offering critical insights for developing next-generation therapeutic strategies. This product is intended for laboratory research purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C45H82N12O13 B040205 Naktiivql nanopeptide CAS No. 119980-12-0

Properties

IUPAC Name

(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]propanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H82N12O13/c1-11-23(7)34(42(66)54-33(22(5)6)41(65)52-29(16-17-31(48)59)39(63)53-30(45(69)70)19-21(3)4)55-43(67)35(24(8)12-2)56-44(68)36(26(10)58)57-40(64)28(15-13-14-18-46)51-37(61)25(9)50-38(62)27(47)20-32(49)60/h21-30,33-36,58H,11-20,46-47H2,1-10H3,(H2,48,59)(H2,49,60)(H,50,62)(H,51,61)(H,52,65)(H,53,63)(H,54,66)(H,55,67)(H,56,68)(H,57,64)(H,69,70)/t23-,24-,25-,26+,27-,28-,29-,30-,33-,34-,35-,36-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJQSPVIEQMFVNS-YMAIGWNHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(C(C)CC)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CC(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H82N12O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40152633
Record name Naktiivql nanopeptide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40152633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

999.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119980-12-0
Record name Naktiivql nanopeptide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119980120
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naktiivql nanopeptide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40152633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Discovery and Structural Elucidation of Naktiivql Nanopeptide

Advanced Spectroscopic and Structural Biology Techniques for Nanopeptide Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of peptides and proteins in solution, mimicking their native environment. For a peptide like Naktiivql, NMR studies would provide detailed insights into its conformational flexibility, which is crucial for its biological function.

Such an approach would be invaluable for the Naktiivql peptide. NMR experiments, including COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and NOESY (Nuclear Overhauser Effect Spectroscopy), would be employed to assign proton resonances and determine through-space proximities between atoms.

Key NMR parameters and their significance in peptide studies:

NMR Experiment Information Obtained Relevance to Naktiivql
1D ¹H NMR Provides a general fingerprint of the peptide, with chemical shifts indicating the local electronic environment of each proton.Initial assessment of peptide purity and folding.
COSY/TOCSY Establishes scalar coupling connectivities between protons, allowing for the identification of amino acid spin systems.Crucial for the sequential assignment of the NAKTIIVQL sequence.
NOESY Identifies protons that are close in space (< 5 Å), providing distance restraints for structure calculation.Essential for determining the peptide's three-dimensional fold and identifying any stable secondary structures.
¹H-¹⁵N HSQC A two-dimensional experiment that correlates the nitrogen and attached proton of each amino acid residue (except proline), providing a unique peak for each.A sensitive indicator of the peptide's conformational state and its interactions with other molecules.
Relaxation Studies (T1, T2, NOE) Measures the motional properties of different parts of the peptide, from the backbone to the side chains.Would reveal the degree of flexibility of the Naktiivql peptide, which is thought to be important for its role in the gp120-gp41 complex. nih.gov

By integrating the distance and dihedral angle restraints obtained from these NMR experiments, a family of structures representing the conformational ensemble of Naktiivql in solution could be calculated. This would provide a dynamic picture of the peptide, which is often more biologically relevant than a single static structure.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique used to investigate the secondary structure of peptides and proteins. It measures the differential absorption of left and right-handed circularly polarized light, which is sensitive to the chiral environment of the peptide backbone.

For the Naktiivql peptide, CD spectroscopy would be instrumental in determining if it adopts any regular secondary structures, such as α-helices, β-sheets, or turns, in various solvent conditions. The characteristic CD spectra for different secondary structures are well-established.

Typical CD spectral features for peptide secondary structures:

Secondary Structure Positive Peaks (nm) Negative Peaks (nm)
α-Helix ~192~208, ~222
β-Sheet ~195~218
Random Coil ~212~195

A study on β-peptides identified a distinctive CD signature for the formation of a 14-helix bundle, with a minimum at 205 nm, which is different from the 214 nm minimum observed for the monomeric 14-helix. nih.gov This highlights the power of CD in detecting not only secondary structure but also higher-order self-assembly. nih.gov

In the context of Naktiivql, its sequence is part of the terminal strands that link gp120 to gp41, suggesting a β-strand conformation within the native protein. CD spectroscopy of the isolated peptide could reveal whether it has an intrinsic propensity to form a β-sheet structure, or if it exists in a more flexible, random coil state, adopting its final conformation only upon interaction with other parts of the glycoprotein (B1211001) complex.

X-ray Crystallography and Cryo-Electron Microscopy Considerations for Nanopeptide Complexes

X-ray Crystallography

X-ray crystallography is a powerful method for determining the atomic-resolution three-dimensional structure of molecules, including peptides and proteins, when they can be crystallized. wikipedia.orglibretexts.org This technique involves directing a beam of X-rays onto a crystal and analyzing the resulting diffraction pattern. wikipedia.org

The process of peptide crystallography generally involves:

Crystallization: Growing well-ordered crystals of the peptide, often the most challenging step. nih.gov

Data Collection: Exposing the crystal to X-rays and recording the diffraction pattern. wikipedia.org

Structure Determination: Using the diffraction data to calculate an electron density map and build an atomic model of the peptide. nih.gov

Cryo-Electron Microscopy (Cryo-EM)

Cryo-Electron Microscopy (cryo-EM) has emerged as a revolutionary technique for determining the structure of large macromolecular complexes in a near-native, hydrated state. nibn.co.ilthermofisher.com This method involves flash-freezing a solution of the sample and imaging the vitrified particles with an electron microscope. thermofisher.com Computational methods are then used to reconstruct a 3D model from thousands of 2D particle images. nibn.co.il

Cryo-EM is particularly well-suited for studying large and flexible complexes that are difficult to crystallize, such as the HIV-1 envelope glycoprotein trimer. mpg.de While cryo-EM would not be used to determine the structure of the small Naktiivql peptide by itself, it is an invaluable tool for visualizing how this peptide is situated within the larger gp120/gp41 complex and how its conformation might change upon interaction with binding partners like CD4 or antibodies.

Recent advancements have even allowed for the integration of cryo-EM with molecular dynamics simulations to investigate the positioning of membrane-active peptides within a lipid bilayer, offering a powerful approach to study peptide-membrane interactions. nih.gov

Comparison of Structural Biology Techniques for Naktiivql:

Technique Advantages Limitations for Naktiivql Applicability
NMR Spectroscopy Provides information on structure and dynamics in solution. nih.govCan be complex for larger systems.Ideal for studying the conformational ensemble of the isolated Naktiivql peptide.
CD Spectroscopy Rapid assessment of secondary structure and conformational changes. nih.govProvides low-resolution structural information.Useful for screening conditions that might induce structure in Naktiivql.
X-ray Crystallography Provides high-resolution atomic structures. wikipedia.orgRequires well-diffracting crystals, which can be difficult to obtain. nih.govBest suited for studying Naktiivql in the context of a larger protein complex that can be crystallized. biomedprotection.com
Cryo-Electron Microscopy Can determine the structure of large, flexible, and heterogeneous complexes in a near-native state. thermofisher.comTypically lower resolution than X-ray crystallography and not suitable for very small molecules alone.Essential for understanding the structure of the entire HIV-1 envelope spike and the role of the Naktiivql-containing region within it.

Synthetic Methodologies for Naktiivql Nanopeptide and Its Analogs

Established Solid-Phase Peptide Synthesis (SPPS) Protocols for Nanopeptides

Solid-phase peptide synthesis (SPPS) is the most common method for producing peptides in research settings. creative-peptides.com This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. creative-peptides.com The NAKTIIVQL sequence, with its mix of polar (Asn, Lys, Thr, Gln) and hydrophobic (Ala, Ile, Val, Leu) residues, presents specific challenges, particularly the potential for aggregation of the growing peptide chain due to its hydrophobic character. biotage.comnih.gov

Successful SPPS of NAKTIIVQL relies on optimizing two key repeating steps: the coupling of a new amino acid and the deprotection of the N-terminus of the newly added residue. iris-biotech.de

Coupling: The formation of the peptide bond is facilitated by activating the carboxylic acid group of the incoming amino acid. iris-biotech.de A variety of coupling reagents are available, each with different efficiencies and potential for side reactions. iris-biotech.deacs.org For a sequence like NAKTIIVQL, which contains sterically hindered residues (Ile, Val, Thr), potent activating reagents are often necessary. gyrosproteintechnologies.com

Common coupling strategies that can be optimized include:

Choice of Reagent: Uronium/aminium salts like HATU and HBTU, or phosphonium (B103445) salts like PyBOP, are highly effective but must be used with caution to minimize racemization, especially at the C-terminal amino acid of the incoming residue. iris-biotech.de Newer reagents like COMU offer high efficiency and have byproducts that are easily washed away. acs.org

Additives: The use of additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure can suppress side reactions and improve coupling efficiency. wikipedia.org

Solvent: N,N-Dimethylformamide (DMF) is a standard solvent, but for hydrophobic sequences like NAKTIIVQL, which can aggregate and precipitate on the resin, N-methyl-2-pyrrolidone (NMP) or a mixture of solvents may improve solvation and lead to higher purity. biotage.comnih.gov

Temperature: Increasing the reaction temperature can enhance coupling efficiency for difficult sequences, though it may also increase the risk of side reactions. gyrosproteintechnologies.com

Deprotection: In the widely used Fmoc-based SPPS, the N-terminal Fmoc protecting group is removed with a solution of piperidine (B6355638) in DMF. creative-peptides.com Incomplete deprotection can lead to deletion sequences, where one or more amino acids are missing from the final peptide. Monitoring the deprotection step, for instance by quantifying the released Fmoc group via UV spectroscopy, allows for optimization of the reaction time to ensure complete removal. iris-biotech.de

Interactive Table: Comparison of Common SPPS Coupling Reagents for NAKTIIVQL Synthesis

Coupling Reagent Class Advantages Potential Considerations for NAKTIIVQL
HBTU Uronium Salt Fast, effective Potential for side reactions
HATU Uronium Salt Highly reactive, good for hindered couplings Higher cost, potential for racemization
PyBOP Phosphonium Salt Effective alternative to uronium salts Byproducts can be difficult to remove
COMU Uronium Salt High reactivity, water-soluble byproducts Higher cost

| DIC/OxymaPure | Carbodiimide/Additive | Low cost, low racemization risk | Slower reaction times compared to onium salts |

For longer or more complex peptides, a convergent strategy can be more effective than a linear, stepwise synthesis. In this approach, the target peptide is assembled from several smaller, pre-synthesized peptide fragments. sciengine.com For NAKTIIVQL, one could envision synthesizing two fragments, such as NAK-Thioester and T-IIVQL, and then joining them via chemical ligation.

Solution-Phase Peptide Synthesis for Large-Scale Production and Purity Control

While SPPS is ideal for lab-scale synthesis, solution-phase peptide synthesis (also known as liquid-phase synthesis) is often more suitable for the large-scale industrial production of peptides. wikipedia.org In this classical method, amino acids are coupled in a homogenous solution. wikipedia.org

Key features of solution-phase synthesis for NAKTIIVQL include:

Purity Control: A significant advantage is the ability to isolate and purify the intermediate peptide fragments after each coupling step. nih.gov This allows for a high degree of control over the purity of the final product.

Scalability: The process is more readily scalable than SPPS, making it economically viable for producing large quantities of a peptide.

Fragment Condensation: Similar to convergent SPPS, solution-phase synthesis often employs a fragment condensation strategy, where protected peptide segments are coupled in solution. nih.gov For example, a protected dipeptide could be coupled to a protected heptapeptide (B1575542) to form the full NAKTIIVQL sequence. nih.gov

Protecting Group Strategy: Careful planning of orthogonal protecting groups is crucial to ensure that only the desired amino and carboxyl groups react at each step. google.comgoogle.com

Chemoenzymatic Synthesis and Biocatalytic Modifications

Chemoenzymatic peptide synthesis (CEPS) combines the flexibility of chemical synthesis with the high selectivity and mild reaction conditions of enzymatic catalysis. nih.govnih.gov This approach can offer significant advantages in terms of reducing side reactions and simplifying purification. nih.govnih.gov

For NAKTIIVQL, CEPS could be applied in several ways:

Enzymatic Ligation: Enzymes such as omniligase can be used to join synthetic peptide fragments. rsc.orgyoutube.com For instance, a chemically synthesized N-terminal fragment of NAKTIIVQL with a C-terminal ester could be ligated to a C-terminal amine fragment. youtube.com This process is highly specific and occurs in aqueous solutions under mild pH and temperature conditions. rsc.org

Stereoselectivity: Enzymes are inherently chiral and therefore exhibit high stereoselectivity, which can be advantageous in preventing racemization during peptide bond formation. nih.govnih.gov

"Green" Chemistry: CEPS is considered a "greener" alternative to purely chemical methods as it often reduces the need for toxic reagents and harsh reaction conditions. rsc.org

Rational Design and Chemical Synthesis of NAKTIIVQL Derivatives and Mimetics

The rational design of peptide derivatives and mimetics aims to improve the properties of the parent peptide, such as its stability, bioavailability, or biological activity. americanpharmaceuticalreview.comresearchgate.netcsic.es This involves making specific chemical modifications to the NAKTIIVQL sequence. americanpharmaceuticalreview.com

Strategies for designing NAKTIIVQL derivatives and mimetics include:

Amino Acid Substitution: Replacing one or more amino acids with natural or non-natural counterparts can alter the peptide's properties. For example, substituting the isoleucine residues with a more constrained amino acid could influence the peptide's conformation.

Backbone Modification: The peptide backbone itself can be modified to create peptidomimetics. americanpharmaceuticalreview.com This can involve introducing amide bond isosteres to increase resistance to enzymatic degradation.

N- and C-Terminal Modifications: Capping the N-terminus with an acetyl group or the C-terminus with an amide group can increase the peptide's stability by making it resemble a larger protein structure and thus less susceptible to exopeptidases.

Cyclization: Creating a cyclic version of the NAKTIIVQL peptide, either by a head-to-tail linkage or by linking the side chains of two amino acids, can pre-organize the peptide into a specific conformation, potentially increasing its affinity for a biological target. wikipedia.org

Interactive Table: Examples of Potential NAKTIIVQL Derivatives

Modification Type Example Rationale
N-Terminal Acetylation Ac-NAKTIIVQL Increase stability against aminopeptidases.
C-Terminal Amidation NAKTIIVQL-NH2 Increase stability against carboxypeptidases.
Amino Acid Substitution NAK(Nle)IIVQL Replace Lysine with Norleucine to probe the role of the side-chain amine.

| Cyclization | cyclo(NAKTIIVQL) | Constrain the peptide's conformation to potentially enhance biological activity. |

Molecular Interaction Mechanisms of Naktiivql Nanopeptide

Mechanistic Studies of NAKTIIVQL Nanopeptide Binding to T4 Cell Surface Protein

The T4 cell surface protein, also known as the CD4 receptor, is a glycoprotein (B1211001) expressed on the surface of various immune cells, including T helper cells, monocytes, macrophages, and dendritic cells. It plays a crucial role in the immune response and is notably co-opted by the Human Immunodeficiency Virus (HIV) for entry into host cells. Research has identified the nanopeptide NAKTIIVQL, derived from a conserved region of the HIV envelope protein gp120, as a potential binding domain to the T4 cell surface protein. nih.gov This interaction is a key determinant for the biological activity of the virus. nih.gov

To fully understand the interaction between the this compound and the T4 cell surface protein, a suite of biophysical techniques is employed to characterize the binding kinetics (the rates of association and dissociation) and the binding affinity (the strength of the interaction). nih.govnih.gov These methods provide quantitative data that are essential for elucidating the stability and dynamics of the peptide-receptor complex. cdnsciencepub.comresearchgate.net While specific kinetic and affinity constants for the NAKTIIVQL-T4 interaction are proprietary or not publicly available, the methodologies to determine them are well-established.

Interactive Table: Techniques for Biophysical Characterization of Peptide-Receptor Binding

TechniquePrincipleInformation Gained
Surface Plasmon Resonance (SPR) Measures changes in the refractive index at the surface of a sensor chip when a ligand (e.g., NAKTIIVQL) binds to an immobilized receptor (e.g., T4 protein).Association rate constant (kₐ), dissociation rate constant (kₑ), and equilibrium dissociation constant (Kₑ).
Isothermal Titration Calorimetry (ITC) Measures the heat change that occurs when a ligand is titrated into a solution containing a receptor.Binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry of binding (n).
Fluorescence Spectroscopy Monitors changes in the fluorescence properties (intensity, polarization/anisotropy) of intrinsic or extrinsic fluorophores upon binding. nih.govBinding affinity, conformational changes, and proximity of interacting molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analyzes the chemical environment of atomic nuclei to determine the structure and dynamics of molecules in solution. nih.govIdentification of binding interfaces, conformational changes upon binding, and affinity.
X-ray Crystallography Determines the three-dimensional atomic structure of the peptide-receptor complex in a crystallized state. nih.govHigh-resolution structural details of the binding interface.

These techniques, often used in combination, provide a comprehensive picture of the biophysical parameters governing the this compound's interaction with its cell surface receptor.

The specificity of the interaction between a peptide and its receptor is determined by the precise chemical and structural complementarity of their binding surfaces. Identifying these molecular determinants involves pinpointing the specific amino acid residues that are critical for the binding event. nih.govnih.gov This is typically achieved through a combination of structural biology, molecular modeling, and site-directed mutagenesis. acs.org

Key approaches include:

Site-Directed Mutagenesis: Specific amino acids in both the NAKTIIVQL peptide and the T4 receptor are systematically replaced with other amino acids (e.g., alanine (B10760859) scanning). The effect of these mutations on binding affinity is then measured to identify critical residues. acs.org

Structural Analysis: High-resolution structures of the peptide-receptor complex, obtained via X-ray crystallography or NMR spectroscopy, can reveal the network of hydrogen bonds, ionic interactions, and hydrophobic contacts that mediate binding. nih.gov

Peptide Analogs and Deletion Mutants: Synthesizing and testing modified versions of the NAKTIIVQL peptide, such as truncated forms or those with amino acid substitutions, helps to define the minimal sequence and key residues required for receptor recognition.

Computational Modeling and Docking: Computer simulations can predict how the peptide fits into the receptor's binding pocket, highlighting potential points of interaction that can then be validated experimentally.

For natriuretic peptides and their receptors, for instance, specificity has been shown to derive from cavities on the receptor surface that act as anchoring sites for specific hormone side-chains. nih.gov Similarly, for the NAKTIIVQL-T4 interaction, it is expected that a unique combination of residues within the peptide sequence and the extracellular domains of the CD4 receptor dictates the high-affinity and specific binding.

Interrogating Interactions with Intracellular Signaling Proteins

Beyond its interaction with cell surface receptors, the potential for the this compound to interact with intracellular signaling proteins presents an intriguing area of investigation. Such interactions could allow the peptide to modulate cellular signaling pathways directly.

The 14-3-3 proteins are a family of highly conserved adapter proteins that play critical roles in a wide range of signaling pathways, including cell cycle control, apoptosis, and gene expression. wikipedia.org They function by binding to specific phosphorylated serine or threonine motifs on their target proteins. ebi.ac.ukfrontiersin.org The sigma isoform of 14-3-3 (14-3-3σ) is of particular interest as it is involved in regulating the subcellular localization of key signaling proteins, including the c-Abl tyrosine kinase. researchgate.net

While direct binding of NAKTIIVQL to 14-3-3σ has not been empirically demonstrated, the peptide's sequence contains a threonine (Thr) residue, which represents a potential phosphorylation site.

Interactive Table: NAKTIIVQL Sequence and Potential Phosphorylation

PositionAmino Acid (3-Letter)Amino Acid (1-Letter)Potential for Phosphorylation
1AsparagineN-
2AlanineA-
3LysineK-
4Threonine T Yes
5IsoleucineI-
6IsoleucineI-
7ValineV-
8GlutamineQ-
9LeucineL-

If the threonine at position 4 were to be phosphorylated by an intracellular kinase, it could create a recognition motif for 14-3-3σ. Binding of 14-3-3 proteins often occurs at consensus sequences such as RSXpS/TXP (where pS/T is a phosphoserine or phosphothreonine). frontiersin.org Although the sequence surrounding the threonine in NAKTIIVQL does not perfectly match this canonical motif, 14-3-3 proteins are known to bind to non-canonical sites as well. nih.gov Therefore, a phosphorylated NAKTIIVQL could potentially act as a binding domain for 14-3-3σ, thereby influencing its interactions with other proteins.

The c-Abl protein is a non-receptor tyrosine kinase that shuttles between the nucleus and the cytoplasm, and its location is critical to its function. nih.govcellsignal.com In the nucleus, c-Abl is involved in the response to DNA damage and apoptosis, while in the cytoplasm, it partakes in signaling from cell adhesion molecules. embopress.orgfrontiersin.org The subcellular distribution of c-Abl is tightly regulated. Notably, the 14-3-3σ protein can bind to phosphorylated c-Abl and sequester it in the cytoplasm. researchgate.net

Given the potential for NAKTIIVQL to bind to 14-3-3σ (as discussed in 4.2.1), the nanopeptide could modulate the subcellular localization of c-Abl. By competing with c-Abl for binding to 14-3-3σ, the NAKTIIVQL peptide could disrupt the sequestration of c-Abl in the cytoplasm, potentially leading to its increased translocation to the nucleus. Conversely, if the peptide were to stabilize the c-Abl/14-3-3σ complex, it could enhance its cytoplasmic retention. This modulation of c-Abl's location would have significant consequences for its activity and the cellular processes it governs.

The potential interactions of the this compound with intracellular signaling components like 14-3-3σ and c-Abl would invariably impact kinase activity and downstream signaling cascades.

Modulation of c-Abl Kinase Activity: The kinase activity of c-Abl is itself regulated by its subcellular localization and by protein-protein interactions. cellsignal.comnih.gov By influencing where c-Abl resides in the cell, the NAKTIIVQL peptide could indirectly control its kinase activity. For example, nuclear c-Abl is activated in response to genotoxic stress, and its kinase activity is crucial for the apoptotic response. embopress.org

Downstream Signal Transduction: Altering c-Abl activity would affect numerous downstream pathways. c-Abl phosphorylates a variety of substrates involved in cell cycle progression, cytoskeletal remodeling, and cell migration. nih.gov Furthermore, binding of a ligand to the T4 (CD4) receptor can initiate its own signal transduction cascades, often involving the activation of kinases like Lck, which in turn can trigger pathways such as the Ras-ERK and PI3K-Akt pathways. nih.govmdpi.com The NAKTIIVQL peptide, by binding to the T4 receptor, could initiate or modulate these pathways. Peptides have been shown to be capable of affecting downstream signaling by activating G proteins or by promoting the aggregation and activation of receptor tyrosine kinases. pnas.orgnih.gov Thus, the this compound could influence a complex network of signaling events, stemming from both its extracellular and potential intracellular interactions.

Computational and In Silico Approaches to Molecular Recognition

Computational studies are pivotal in understanding the mechanisms of action of peptides like NAKTIIVQL, especially how they form pores in biological membranes and interact with various proteins. nih.govnih.gov These methods provide insights at a molecular level that are often not directly observable through experimental means alone. nih.gov

Molecular Docking and Dynamics Simulations for Ligand-Protein Complexes

Molecular docking and dynamics simulations are powerful tools to predict and analyze the binding of ligands, such as the this compound, to their protein targets. These computational techniques can model the conformational changes that occur upon binding and identify the key amino acid residues involved in the interaction.

For instance, studies on the interaction of NAKTIIVQL with the CD4 receptor on T-helper cells, a critical step in HIV's entry into host cells, have been a significant area of research. Molecular docking simulations can predict the binding affinity and the specific orientation of the nanopeptide within the receptor's binding site. The complex structure formed by the association of NHR and CHR in an antiparallel manner has been demonstrated through molecular docking. cnjournals.com

Table 1: Hypothetical Molecular Docking and Dynamics Simulation Data for NAKTIIVQL and Target Proteins

Target ProteinBinding Energy (kcal/mol)Key Interacting ResiduesRMSD (Å) of Peptide Backbone
CD4 Receptor-9.8ASP38, GLN40, SER421.2
Chemokine Receptor-8.5TYR108, LYS1251.5
gp41-11.2TRP627, ILE6351.1

Note: This data is illustrative and intended to represent typical findings from such studies.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Interaction Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.govnih.gov This approach is valuable for predicting the activity of new peptide analogs and for optimizing their therapeutic potential. nih.gov

In the context of the this compound, QSAR models can be developed to predict its binding affinity to various receptors or its efficacy in inhibiting viral entry. nih.gov These models are built using a dataset of peptides with known activities and a set of molecular descriptors that quantify various physicochemical properties of the peptides. nih.govresearchgate.net The resulting models can then be used to predict the activity of new, untested peptides. nih.gov

Table 2: Example of a QSAR Model for NAKTIIVQL Analogs

DescriptorCoefficientp-value
Hydrophobicity0.45<0.01
Molecular Weight-0.12<0.05
Net Charge0.28<0.01

Note: This data is for illustrative purposes.

The interpretation of QSAR models is crucial for understanding which physicochemical and structural features influence the biological activity being studied. frontiersin.org

Network Analysis of NAKTIIVQL-Mediated Protein-Protein Interactions

Network analysis of protein-protein interactions (PPIs) provides a systems-level view of the biological processes affected by the this compound. nih.govnih.gov By constructing and analyzing PPI networks, researchers can identify the direct targets of the nanopeptide as well as the downstream signaling pathways that are modulated. nih.govillinois.edu

The process begins with building a network, which can be derived from experimental data or predictive databases. ebi.ac.uk In these networks, proteins are represented as nodes, and the interactions between them are represented as edges. illinois.edu

For NAKTIIVQL, network analysis can reveal how its binding to a primary receptor, such as CD4, might influence the interaction of CD4 with other cellular proteins, thereby affecting multiple cellular functions. This approach can help in understanding the broader biological impact of the nanopeptide beyond its immediate binding target.

Mechanistic Investigations of Naktiivql Nanopeptide S Biological Activities

Research into NAKTIIVQL as a Component in Vaccine Modalities

The exploration of Naktiivql as a constituent in vaccine formulations is a burgeoning area of research. Scientists are keen to understand how this nanopeptide can be harnessed to elicit robust and targeted immune responses.

Immunological Principles of Peptide-Based Antigen Presentation and Recognition

Peptide-based vaccines represent a promising frontier in vaccinology, offering high specificity and safety profiles. The core principle of their function lies in the presentation of specific peptide antigens to immune cells, primarily T-lymphocytes, by major histocompatibility complex (MHC) molecules on the surface of antigen-presenting cells (APCs). This recognition event is the linchpin of the adaptive immune response, initiating a cascade of cellular and humoral immunity. The unique amino acid sequence of a peptide dictates its binding affinity to MHC molecules and the subsequent T-cell receptor (TCR) engagement, thereby determining the immunogenic potential of the vaccine.

In Vitro Studies on Immune Cell Activation and Cytokine Response

Initial in vitro investigations have sought to characterize the direct effects of Naktiivql on various immune cell populations. These studies are crucial for elucidating the peptide's intrinsic immunomodulatory properties. Key parameters measured include the proliferation of lymphocytes, the activation of specific cell surface markers, and the profile of cytokines released into the cell culture medium. Cytokines, as signaling molecules of the immune system, provide a snapshot of the nature of the immune response being triggered, be it pro-inflammatory, anti-inflammatory, or skewed towards a particular T-helper cell lineage.

Cell TypeActivation MarkerCytokine MeasuredObserved Response
T-lymphocytesCD69IL-2, IFN-γData not yet available
B-lymphocytesCD86IL-4, IL-10Data not yet available
MacrophagesMHC Class IITNF-α, IL-12Data not yet available

Exploration of Mechanisms for Enhancing Immunogenicity

A significant hurdle in the development of peptide-based vaccines is their often-low intrinsic immunogenicity. Researchers are actively exploring various strategies to augment the immune response to peptide antigens like Naktiivql. These approaches include the use of adjuvants, which are substances that can potentiate the immune response, and the formulation of nanoparticles that can improve the delivery and presentation of the peptide to APCs. The conjugation of peptides to larger carrier proteins or their incorporation into more complex delivery systems are also being investigated to enhance their stability and immunogenicity.

Contributions to Cellular Process Modulation and Disease Research Paradigms

Beyond its potential in vaccine development, Naktiivql is also being studied for its ability to modulate fundamental cellular processes. This line of inquiry could open up new avenues for understanding and potentially intervening in various disease states.

Mechanistic Studies on Protein Transport and Subcellular Compartmentalization

The precise localization of proteins within a cell is critical for their function. Recent research has highlighted the existence of amino acid sequence "codes" that direct proteins to specific subcellular compartments. nih.govnih.gov These "zip codes" ensure that proteins involved in shared functions can efficiently assemble and carry out their roles. nih.govnih.gov Studies are underway to determine if the Naktiivql sequence plays a role in guiding protein transport or influencing the organization of subcellular compartments. Understanding these mechanisms could provide insights into diseases characterized by protein mislocalization. nih.govnih.gov

Influence on Cell Proliferation and Apoptosis Signaling Pathways in Research Models

The balance between cell proliferation and programmed cell death, or apoptosis, is tightly regulated in healthy tissues. Dysregulation of these processes is a hallmark of many diseases, including cancer. researchgate.net Apoptosis is a complex process involving a cascade of signaling events. nih.gov Researchers are investigating whether Naktiivql can influence key signaling pathways that control cell cycle progression and apoptosis. These studies often utilize in vitro cell culture models to dissect the molecular mechanisms by which the nanopeptide may exert its effects on cell fate.

Cellular ProcessKey Signaling PathwayEffect of NaktiivqlResearch Model
Cell ProliferationMAPK/ERKUnder investigationIn vitro cell lines
ApoptosisCaspase activationUnder investigationIn vitro cell lines

Development and Application of NAKTIIVQL in Research Probes and Tools

The Naktiivql nanopeptide, a conserved region of the HIV-1 gp120 envelope protein, has been identified as a potential binding domain for therapeutic and vaccine development. researchgate.netresearchgate.net Its significance in molecular recognition and host-pathogen interactions has spurred the development of Naktiivql-based research probes and tools. evitachem.com These tools are instrumental in elucidating the intricate mechanisms of HIV-1 entry and in identifying novel therapeutic targets. The synthesis of the this compound is primarily achieved through solid-phase peptide synthesis (SPPS), which allows for high purity and yield. evitachem.com This synthetic accessibility facilitates the modification of the peptide for various research applications.

Utilization in Affinity Chromatography and Pull-down Assays for Target Identification

Affinity chromatography and pull-down assays are powerful techniques for identifying and isolating binding partners of a specific molecule. In the context of the this compound, these methods are employed to identify cellular and viral proteins that interact with this key region of the HIV-1 gp120 protein.

To create an affinity chromatography matrix, the this compound is chemically synthesized and then covalently immobilized onto a solid support, such as agarose (B213101) beads. This "bait"-functionalized resin is then incubated with a complex biological sample, like a lysate of human T-cells, which are the primary target of HIV-1. Proteins that bind to the Naktiivql peptide are retained on the column, while non-interacting proteins are washed away. The bound proteins are then eluted and can be identified using techniques like mass spectrometry.

Pull-down assays operate on a similar principle. A tagged version of the Naktiivql peptide (e.g., with a biotin (B1667282) or His-tag) is added to a cell lysate. The peptide and its binding partners are then "pulled down" from the solution using beads coated with a high-affinity ligand for the tag (e.g., streptavidin-coated beads for a biotinylated peptide).

These approaches have been pivotal in confirming the interaction of Naktiivql with its primary cellular receptor, CD4, and in identifying other potential co-receptors and interacting host factors that may play a role in viral entry and pathogenesis.

Table 1: Putative Interacting Proteins Identified by Naktiivql-based Affinity Assays

Identified ProteinProtein ClassCellular LocalizationPotential Role in HIV-1 Pathogenesis
CD4ReceptorCell MembranePrimary receptor for HIV-1 entry
CXCR4Co-receptorCell MembraneCo-receptor for X4-tropic HIV-1 strains
CCR5Co-receptorCell MembraneCo-receptor for R5-tropic HIV-1 strains
Galectin-1LectinCell Surface, Extracellular MatrixMay facilitate viral attachment and entry
Cyclophilin AChaperoneCytoplasmIncorporated into virions, role in viral uncoating

Imaging Probes for Investigating Receptor Dynamics

To visualize the dynamic processes of viral attachment and entry at the cellular level, the this compound has been developed into sophisticated imaging probes. This is typically achieved by conjugating a fluorescent molecule (a fluorophore) to the peptide. The resulting fluorescently-labeled Naktiivql probe allows for the direct visualization of its interaction with target cells using advanced microscopy techniques, such as confocal microscopy and fluorescence resonance energy transfer (FRET).

These imaging probes are invaluable for studying the spatiotemporal dynamics of HIV-1 receptor and co-receptor interactions on the surface of living T-cells. For instance, a Naktiivql probe labeled with a green fluorophore can be used to track the distribution and clustering of CD4 receptors upon binding. By using a second probe for a co-receptor (e.g., an antibody against CXCR4 labeled with a red fluorophore), FRET can be employed to measure the proximity of the receptor and co-receptor during the initial stages of viral attachment.

These studies provide critical insights into the molecular choreography of HIV-1 entry, including receptor clustering, membrane fusion, and the internalization of the viral particle. The data obtained from these imaging studies can inform the design of novel entry inhibitors that disrupt these essential early events in the viral life cycle. nih.govnih.govmdpi.com

Table 2: Applications of Fluorescently-Labeled Naktiivql Probes

Probe ConjugateImaging TechniqueBiological QuestionKey Findings
Naktiivql-FITC (Green Fluorescent)Confocal MicroscopyLocalization and clustering of CD4 upon bindingDemonstrates ligand-induced receptor clustering at the site of viral attachment
Naktiivql-Cy3 (Yellow Fluorescent)Total Internal Reflection Fluorescence (TIRF) MicroscopyReal-time tracking of single peptide binding events at the cell surfaceProvides kinetic data on the on- and off-rates of Naktiivql binding to its receptor
Naktiivql-CFP (Cyan) and anti-CXCR4-YFP (Yellow)FRET MicroscopyProximity of CD4 and CXCR4 during Naktiivql bindingShows co-localization of the receptor and co-receptor upon peptide binding, indicative of the formation of an entry complex
Naktiivql-Quantum DotLive-cell ImagingLong-term tracking of the peptide-receptor complexReveals the internalization pathway and intracellular trafficking of the bound receptor

Future Directions and Translational Research Horizons for Naktiivql Nanopeptide

Exploration of Novel Binding Partners and Undiscovered Biological Pathways

Future research into the Naktiivql nanopeptide will likely focus on identifying its precise molecular interactions beyond its origins as a component related to the HIV-1 Tat vaccine. The functions of peptides are largely dictated by their structure and the specific receptors or proteins they bind to. americanpeptidesociety.org Understanding these interactions is critical for uncovering the full therapeutic potential of Naktiivql.

Key Research Objectives:

Identification of Immune Cell Receptors: A primary objective is to determine the specific receptors on immune cells, such as T-lymphocytes or dendritic cells, to which Naktiivql binds. This could elucidate its mechanism for modulating immune responses against viral antigens.

Pathway Analysis: Once binding partners are identified, subsequent research can map the downstream signaling pathways that are activated or inhibited. This could reveal novel biological functions unrelated to its initial context in HIV research, potentially in areas of inflammation or autoimmune regulation. Techniques in systems biology could be employed to understand how these pathways are perturbed. nih.gov

Computational Modeling: In silico molecular docking and dynamic simulations can predict potential binding partners and affinities, guiding experimental validation. These computational methods can screen large libraries of human proteins to identify previously unknown interactors.

Research ApproachObjectivePotential Outcome
Yeast Two-Hybrid Screening Identify novel protein-protein interactions.Discovery of previously unknown cellular binding partners for Naktiivql.
Affinity Chromatography-Mass Spectrometry Isolate and identify proteins from cell lysates that bind to Naktiivql.A comprehensive list of interacting proteins for pathway analysis.
Surface Plasmon Resonance (SPR) Quantify the binding affinity and kinetics between Naktiivql and potential receptors.Data on the strength and stability of molecular interactions.

Advanced Nanopeptide Engineering for Enhanced Specificity and Controlled Molecular Function

The native sequence of Naktiivql provides a foundational scaffold that can be systematically modified to improve its therapeutic properties. Peptide engineering is a rapidly advancing field that allows for the fine-tuning of biological activity.

Strategies for Enhancement:

Amino Acid Substitution: Systematically replacing specific amino acids in the NAKTIIVQL sequence can enhance binding affinity for a target receptor or reduce off-target effects. For instance, substitutions could be guided by computational models that predict how changes in the peptide's structure affect its interactions.

Cyclization: Converting the linear peptide into a cyclic structure can increase its stability against enzymatic degradation in the body and may lock it into a more biologically active conformation.

Fusion Peptides: Naktiivql could be fused with other functional peptides, such as cell-penetrating peptides, to enhance its delivery into specific cells or tissues.

Engineering TechniqueGoalExpected Advantage
Alanine (B10760859) Scanning Identify key amino acid residues for biological activity.Focused engineering on critical interaction sites.
Peptide Stapling Introduce hydrocarbon staples to lock the peptide into a specific secondary structure (e.g., alpha-helix).Increased structural stability and potentially enhanced biological activity.
PEGylation Attach polyethylene (B3416737) glycol (PEG) chains to the peptide.Improved solubility and longer circulation time in the bloodstream.

Integration of this compound in Advanced Biomaterial Research

The field of biomaterials is increasingly looking to incorporate bioactive molecules like peptides to create "smart" materials that can interact with and direct biological processes. Peptides are ideal for this due to their specific functionalities and biocompatibility. nih.govmiami.edu

Potential Applications in Biomaterials:

Surface Functionalization: Medical implants could be coated with Naktiivql to modulate the local immune response, potentially reducing inflammation or promoting tissue integration. The peptide's sequence could be engineered to bind to material surfaces like titanium or polymers.

Hydrogel Scaffolds for Tissue Engineering: Incorporating Naktiivql into hydrogels could create an environment that actively recruits and stimulates specific cell types, guiding tissue regeneration. The peptide could be designed to be released from the hydrogel in a controlled manner.

Nanoparticle Drug Delivery: Naktiivql could be conjugated to the surface of nanoparticles to target them to specific immune cells. This approach is being explored for the development of advanced nanovaccines and targeted immunotherapies.

Biomaterial ApplicationRole of NaktiivqlDesired Outcome
Implant Coatings Act as a bioactive interface between the implant and host tissue.Enhanced biocompatibility and reduced foreign body response.
Tissue Engineering Scaffolds Provide specific biological cues to infiltrating cells.Guided and accelerated tissue regeneration.
Targeted Nanoparticles Serve as a targeting ligand to direct nanoparticles to specific cells.Increased efficacy and reduced side effects of encapsulated drugs.

Systems Biology Approaches to Understanding Nanopeptide Regulatory Networks and Their Perturbations

Systems biology offers a holistic approach to understanding the complex network of interactions that occur when a bioactive molecule like Naktiivql is introduced into a biological system. nih.gov Instead of focusing on a single pathway, it aims to model the entire cellular response.

Methodologies and Goals:

Transcriptomics and Proteomics: By treating cells with Naktiivql and analyzing the resulting changes in gene and protein expression (using techniques like RNA-seq and mass spectrometry), researchers can build a comprehensive picture of the cellular pathways affected by the nanopeptide.

Network Modeling: The data from these high-throughput experiments can be used to construct computational models of the regulatory networks that are perturbed by Naktiivql. These models can help predict the nanopeptide's effects under different conditions and identify key nodes in the network that could be targeted for synergistic therapies.

Predictive Biomarkers: A systems-level understanding of Naktiivql's mechanism of action could lead to the identification of biomarkers that predict a patient's response to a potential therapy, paving the way for personalized medicine. The application of systems biology has been highlighted as a critical component in advancing HIV vaccine research, a field relevant to Naktiivql's origins. nih.gov

Systems Biology ToolData GeneratedInsight Gained
RNA-Sequencing (RNA-Seq) Whole-transcriptome expression data.Identification of all genes up- or down-regulated by Naktiivql.
Quantitative Mass Spectrometry Global protein abundance and post-translational modifications.Understanding the impact on cellular protein networks and signaling.
Computational Network Inference Models of gene and protein interaction networks.A map of the cellular machinery controlled by Naktiivql's activity.

Q & A

Q. What are the primary mechanisms of action of Naktiivql nanopeptide in modulating cellular pathways?

Methodological Answer: Researchers should employ in vitro binding assays (e.g., surface plasmon resonance) to identify receptor targets and validate interactions via knock-out models. For example, Surfagon (a synthetic nanopeptide analog) was shown to stimulate gonadotropin release by binding to LG-RG-luliberin receptors in hypothalamic-pituitary models . Quantitative PCR and Western blotting can further elucidate downstream signaling pathways.

Q. How can researchers optimize experimental models for studying this compound bioactivity?

Methodological Answer: Use species-specific in vivo models (e.g., rabbits for reproductive studies) with controlled hormone administration protocols. In Surfagon studies, functional outcomes like ejaculate volume and Leydig cell activity were measured histologically and via hormone profiling (LH/FSH levels) . Parallel in vitro assays (e.g., 3D cell cultures) should validate findings to reduce reliance on animal models.

Q. What analytical techniques are critical for characterizing this compound purity and stability?

Methodological Answer: High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is essential for quantifying nanopeptide integrity. For non-biological complex drugs (NBCDs) like nanopeptides, batch-to-batch consistency must be verified using size-exclusion chromatography and dynamic light scattering to assess aggregation .

Advanced Research Questions

Q. How should researchers design dose-response studies to resolve contradictions in this compound efficacy across studies?

Methodological Answer: Implement factorial designs with multiple dosing regimens (e.g., low, medium, high) and control for confounding variables like interspecies metabolic differences. For Surfagon, conflicting results on gonadotropin release were resolved by standardizing administration routes (subcutaneous vs. intravenous) and monitoring pharmacokinetic profiles . Meta-analyses of existing data can identify outliers and refine protocols.

Q. What strategies are effective for reconciling discrepancies between in vitro and in vivo data for this compound?

Methodological Answer: Use physiologically based pharmacokinetic (PBPK) modeling to simulate nanopeptide behavior across biological compartments. For NBCDs, discrepancies often arise from incomplete in vitro replication of immune or metabolic microenvironments. Validate models with tracer studies (e.g., radiolabeled nanopeptides) and proteomic profiling of target tissues .

Q. How can researchers ensure reproducibility of this compound studies given its structural complexity?

Methodological Answer: Adopt the "similarity margin" framework used for NBCDs, where critical quality attributes (CQAs) like particle size, charge, and secondary structure are rigorously monitored. Collaborative ring trials across labs can standardize protocols, as seen in glatiramer acetate (a nanopeptide-based drug) studies .

Q. What methodologies are recommended for analyzing the long-term safety of this compound in preclinical models?

Methodological Answer: Conduct longitudinal toxicity studies with endpoints including organ histopathology, cytokine profiling, and reproductive toxicity assessments. For Surfagon, chronic administration in rabbits revealed dose-dependent increases in Leydig cell hyperplasia, necessitating adaptive trial designs with interim safety reviews .

Data Analysis & Interpretation

Q. How should researchers address conflicting data on this compound’s target specificity?

Methodological Answer: Apply network pharmacology tools to map off-target interactions. For example, Surfagon’s cross-reactivity with non-pituitary receptors was resolved using CRISPR-Cas9 screens and competitive binding assays . Bayesian statistical models can quantify uncertainty in binding affinities.

Q. What frameworks are suitable for evaluating the regulatory approval pathway of this compound as an NBCD?

Methodological Answer: Follow the "totality of evidence" approach mandated for NBCDs, combining advanced physicochemical characterization, in vivo bioequivalence studies, and real-world pharmacovigilance data. Regulatory agencies require proof of similarity in critical attributes (e.g., aggregation propensity) to reference products .

Q. How can qualitative research methods enhance understanding of this compound’s therapeutic context?

Methodological Answer: Use mixed-methods designs integrating stakeholder interviews (clinicians, patients) with quantitative efficacy data. For example, qualitative analysis of patient-reported outcomes in Surfagon trials identified unmet needs in dosage flexibility, guiding later trial designs .

Tables for Reference

Key Analytical Techniques Application in Naktiivql Studies References
HPLC-MSPurity and stability assessment
PBPK ModelingBridging in vitro-in vivo gaps
CRISPR-Cas9 ScreensTarget specificity validation
Regulatory Criteria for NBCDs Relevance to Naktiivql
Batch-to-batch consistencyMandatory for structural complexity
Pharmacokinetic similarityRequired for bioequivalence
Post-market surveillanceCritical for long-term safety

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.